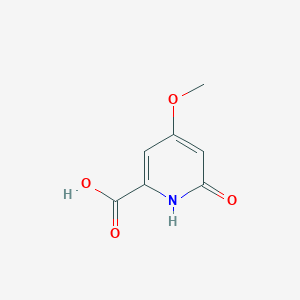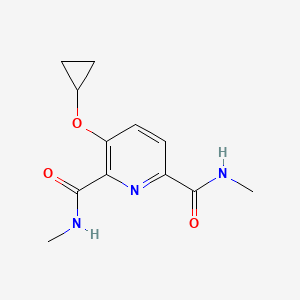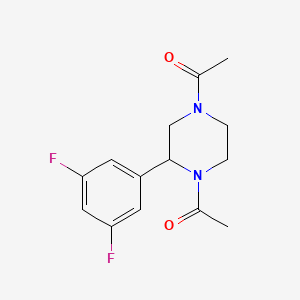
2-Acetyl-6-methoxypyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl, methoxy, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-methoxypyridine-4-sulfonyl chloride typically involves multiple steps One common method starts with the preparation of 2-Acetyl-6-methoxypyridine, which can be synthesized through the acetylation of 6-methoxypyridine
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-methoxypyridine-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Scientific Research Applications
2-Acetyl-6-methoxypyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2-Acetyl-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties.
2-Acetyl-6-bromopyridine: Contains a bromine atom, which can participate in different types of reactions compared to the sulfonyl chloride group.
Uniqueness
2-Acetyl-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO4S |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
2-acetyl-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)7-3-6(15(9,12)13)4-8(10-7)14-2/h3-4H,1-2H3 |
InChI Key |
UIIFSNDNWQQFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)




![[3-(3-Iodophenyl)oxetan-3-YL]methylamine](/img/structure/B14856623.png)
![2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine](/img/structure/B14856624.png)




![2-[2-(Oxolan-3-YL)pyrimidin-5-YL]ethan-1-amine](/img/structure/B14856650.png)

